molecular formula C5H7F3N2O3 B12947572 Imidazolidin-4-one 2,2,2-trifluoroacetate

Imidazolidin-4-one 2,2,2-trifluoroacetate

Cat. No.: B12947572
M. Wt: 200.12 g/mol
InChI Key: ULONTSJHMZKZJR-UHFFFAOYSA-N
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Description

Imidazolidin-4-one 2,2,2-trifluoroacetate is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and a carbonyl group. The trifluoroacetate group adds unique properties to the compound, making it valuable in various scientific and industrial applications. This compound is part of the broader class of imidazolidinones, which are known for their diverse biological activities and synthetic utility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazolidin-4-one 2,2,2-trifluoroacetate typically involves the reaction of imidazolidin-4-one with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Imidazolidin-4-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazolidin-4-one derivatives with functional groups such as hydroxyl, amino, and thiol groups. These derivatives exhibit diverse chemical and biological properties, making them useful in different applications .

Scientific Research Applications

Imidazolidin-4-one 2,2,2-trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazolidin-4-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetate group enhances the compound’s ability to form hydrogen bonds and interact with active sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can affect cellular pathways by altering the function of key proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazolidin-4-one 2,2,2-trifluoroacetate stands out due to the presence of the trifluoroacetate group, which imparts unique electronic and steric properties. This makes the compound particularly valuable in applications requiring strong hydrogen bonding and specific molecular interactions .

Properties

Molecular Formula

C5H7F3N2O3

Molecular Weight

200.12 g/mol

IUPAC Name

imidazolidin-4-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C3H6N2O.C2HF3O2/c6-3-1-4-2-5-3;3-2(4,5)1(6)7/h4H,1-2H2,(H,5,6);(H,6,7)

InChI Key

ULONTSJHMZKZJR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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